MeNH-PEG6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamino-polyethylene glycol-6-hydroxyl: (MeNH-PEG6-OH) is a bifunctional polyethylene glycol derivative. It is composed of a polyethylene glycol chain with six ethylene glycol units, a methylamino group at one end, and a hydroxyl group at the other end. This compound is widely used in bioconjugation, drug delivery, and surface functionalization due to its hydrophilic nature and ability to enhance the solubility of hydrophobic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MeNH-PEG6-OH typically involves the reaction of polyethylene glycol with methylamine and a suitable hydroxylating agent. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a reagent such as tosyl chloride or mesyl chloride. This activated intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the remaining terminal group is hydroxylated using a suitable hydroxylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: MeNH-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The methylamino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
MeNH-PEG6-OH has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent and in the synthesis of various polymers.
Biology: Employed in bioconjugation to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated products, which have improved pharmacokinetic properties
Mechanism of Action
The mechanism of action of MeNH-PEG6-OH involves its ability to form hydrogen bonds and interact with various molecular targets. The polyethylene glycol chain enhances the solubility of hydrophobic molecules, while the methylamino and hydroxyl groups provide sites for chemical modification. This allows this compound to be used in a variety of applications, including drug delivery and bioconjugation .
Comparison with Similar Compounds
Methoxy-polyethylene glycol-6-hydroxyl (mPEG6-OH): Similar structure but with a methoxy group instead of a methylamino group.
Amino-polyethylene glycol-6-hydroxyl (NH2-PEG6-OH): Contains an amino group instead of a methylamino group.
Uniqueness: MeNH-PEG6-OH is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its mono-functional counterparts. The presence of both methylamino and hydroxyl groups provides additional sites for chemical modification, making it a versatile reagent in various applications .
Properties
Molecular Formula |
C13H29NO6 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H29NO6/c1-14-2-4-16-6-8-18-10-12-20-13-11-19-9-7-17-5-3-15/h14-15H,2-13H2,1H3 |
InChI Key |
RDQINYCFOSDCHI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.